molecular formula C13H19BrN2OS B2434594 ethyl N-phenyl-4-morpholinecarbimidothioate CAS No. 1217201-31-4

ethyl N-phenyl-4-morpholinecarbimidothioate

Cat. No. B2434594
CAS RN: 1217201-31-4
M. Wt: 331.27
InChI Key: VJEDACMPKXDOAO-IERUDJENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of ethyl N-phenyl-4-morpholinecarbimidothioate is C13H19BrN2OS . The average mass is 331.272 Da and the monoisotopic mass is 330.040131 Da . More detailed structural information can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The boiling point of ethyl N-phenyl-4-morpholinecarbimidothioate is predicted to be 380.5±52.0 °C and its density is predicted to be 1.13±0.1 g/cm3 . The acid dissociation constant (pKa) is predicted to be 5.06±0.20 .

properties

IUPAC Name

ethyl N-phenylmorpholine-4-carboximidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS.BrH/c1-2-17-13(15-8-10-16-11-9-15)14-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDACMPKXDOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N2CCOCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl N-phenyl-4-morpholinecarbimidothioate

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